molecular formula C11H10Br2N4O B4338101 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE

Cat. No.: B4338101
M. Wt: 374.03 g/mol
InChI Key: HAHXDKPXSUZORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE is a synthetic organic compound that features both pyrazole and pyridine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, such as the Hantzsch pyridine synthesis.

    Coupling Reaction: The brominated pyrazole and pyridine derivatives can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group or the bromine substituents.

    Substitution: The bromine atoms on the pyrazole and pyridine rings can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized pyrazole-pyridine compounds.

Scientific Research Applications

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole and pyridine derivatives.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.

    Industry: Use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The bromine atoms might also play a role in binding interactions or in facilitating metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(5-chloro-2-pyridinyl)propanamide
  • 3-(4-fluoro-1H-pyrazol-1-yl)-N-(5-fluoro-2-pyridinyl)propanamide
  • 3-(4-methyl-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide

Uniqueness

The presence of bromine atoms in 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE may confer unique properties, such as increased lipophilicity or specific binding interactions, compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(5-bromopyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N4O/c12-8-1-2-10(14-5-8)16-11(18)3-4-17-7-9(13)6-15-17/h1-2,5-7H,3-4H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHXDKPXSUZORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.